Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate
CAS No.: 2260931-91-5
Cat. No.: VC5523981
Molecular Formula: C11H21NO4
Molecular Weight: 231.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2260931-91-5 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.292 |
| IUPAC Name | propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-8(2)16-9(13)10(7-12)5-11(6-10,14-3)15-4/h8H,5-7,12H2,1-4H3 |
| Standard InChI Key | XXGZURWAGJOOBL-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1(CC(C1)(OC)OC)CN |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a cyclobutane ring substituted at the 1-position with both an aminomethyl (-CH2NH2) group and a propan-2-yl ester (-COOCH(CH3)2). At the 3-position, two methoxy (-OCH3) groups create steric and electronic effects that influence ring conformation. The molecular formula is C12H23NO5, with a calculated molecular weight of 261.31 g/mol (derived from PubChem data for analogous structures ).
Table 1: Key Structural Features
| Feature | Position | Functional Group | Impact on Properties |
|---|---|---|---|
| Cyclobutane core | Base | Four-membered ring | High ring strain, conformational rigidity |
| Aminomethyl group | 1-position | -CH2NH2 | Basicity, hydrogen-bonding capacity |
| Propan-2-yl ester | 1-position | -COOCH(CH3)2 | Hydrophobicity, metabolic stability |
| Methoxy groups | 3,3-positions | -OCH3 | Electron donation, steric hindrance |
Spectroscopic Signatures
While experimental NMR or IR data for this specific compound is unavailable, predictions can be made:
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1H NMR: Methoxy protons (δ 3.2–3.4 ppm), ester methyl groups (δ 1.2–1.3 ppm), and aminomethyl protons (δ 2.7–3.0 ppm) .
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13C NMR: Carbonyl carbon (δ 170–175 ppm), cyclobutane carbons (δ 25–40 ppm), and methoxy carbons (δ 55–60 ppm) .
Synthetic Pathways
Retrosynthetic Analysis
The molecule can be dissected into three components:
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Cyclobutane backbone: Derived from 3,3-dimethoxycyclobutanecarboxylic acid intermediates.
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Aminomethyl group: Introduced via reductive amination of a ketone precursor or nucleophilic substitution of a bromide.
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Propan-2-yl ester: Formed through acid-catalyzed esterification with isopropyl alcohol .
Stepwise Synthesis
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Formation of 3,3-dimethoxycyclobutanecarboxylic acid:
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Aminomethylation:
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Mannich reaction with formaldehyde and ammonium chloride to introduce -CH2NH2.
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Esterification:
Scheme 1: Proposed Synthesis
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester and amine groups; limited water solubility (logP ≈ 1.8 predicted) .
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Stability: Susceptible to hydrolysis under acidic/basic conditions at the ester group; methoxy groups resist oxidation.
Tautomerism and Conformation
The cyclobutane ring adopts a "puckered" conformation to alleviate angle strain. The 3,3-dimethoxy groups enforce a cis arrangement, creating a pseudo-chair geometry that influences reactivity .
Future Directions
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Catalytic asymmetric synthesis to access enantiopure forms for chiral drug development.
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DFT studies to predict interaction with biological targets like ion channels or enzymes.
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